molecular formula C13H20O2Si B14494051 Ethyl [dimethyl(3-methylphenyl)silyl]acetate CAS No. 64437-83-8

Ethyl [dimethyl(3-methylphenyl)silyl]acetate

Cat. No.: B14494051
CAS No.: 64437-83-8
M. Wt: 236.38 g/mol
InChI Key: UOUGYJNEZFSLLP-UHFFFAOYSA-N
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Description

Ethyl [dimethyl(3-methylphenyl)silyl]acetate is an organosilicon compound that features a silyl ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [dimethyl(3-methylphenyl)silyl]acetate typically involves the reaction of ethyl acetate with dimethyl(3-methylphenyl)silyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethoxy group of ethyl acetate replaces the chloride atom in dimethyl(3-methylphenyl)silyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [dimethyl(3-methylphenyl)silyl]acetate undergoes various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The silyl ether group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like fluoride ions (from sources such as tetrabutylammonium fluoride) can be used to replace the silyl ether group.

Major Products Formed

    Oxidation: Silanols and carboxylic acids.

    Reduction: Alcohols and silanes.

    Substitution: Various substituted silyl ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl [dimethyl(3-methylphenyl)silyl]acetate has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.

    Biology: Potential use in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its role in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty polymers and materials with enhanced properties.

Mechanism of Action

The mechanism of action of ethyl [dimethyl(3-methylphenyl)silyl]acetate involves the interaction of its silyl ether group with various molecular targets. The silyl ether group can undergo hydrolysis to release the parent alcohol and silanol, which can further participate in various biochemical pathways. The ester group can also be hydrolyzed to release the corresponding carboxylic acid and ethanol.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar reactivity but lacks the silyl ether group.

    Dimethylphenylsilanol: Contains the silyl group but lacks the ester functionality.

    Trimethylsilyl acetate: Another silyl ether ester but with different substituents on the silicon atom.

Uniqueness

Ethyl [dimethyl(3-methylphenyl)silyl]acetate is unique due to the presence of both the silyl ether and ester functional groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile compound in organic synthesis and various applications.

Properties

CAS No.

64437-83-8

Molecular Formula

C13H20O2Si

Molecular Weight

236.38 g/mol

IUPAC Name

ethyl 2-[dimethyl-(3-methylphenyl)silyl]acetate

InChI

InChI=1S/C13H20O2Si/c1-5-15-13(14)10-16(3,4)12-8-6-7-11(2)9-12/h6-9H,5,10H2,1-4H3

InChI Key

UOUGYJNEZFSLLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[Si](C)(C)C1=CC=CC(=C1)C

Origin of Product

United States

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